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molecular formula C7H7BrOS B3060364 3-Bromophenylmethylsulfoxide CAS No. 29959-92-0

3-Bromophenylmethylsulfoxide

Cat. No. B3060364
M. Wt: 219.1 g/mol
InChI Key: FAGYVSVOUYMGTM-UHFFFAOYSA-N
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Patent
US07329668B2

Procedure details

A mixture of 3-bromothioanisole (4.9687 g, 0.0245 mmol) and MCPBA (5.066 g, %) was stirred at room temperature. After 4 h, extractive EtOAc/H2O workup followed by flash chromatography (EtOAc/Hexanes, 50:50) provided the title compound (3.725 g, 69%) as an oil. 1H NMR (DMSO, 400 MHz): 7.80 (br s, 1H), 7.61 (d, J=8.01 Hz, 1H), 7.53 (d, J=8.01 Hz, 1H), 7.39 (t, J=8.01 Hz, 1H), 2.72 (s, 3H).
Quantity
4.9687 g
Type
reactant
Reaction Step One
Name
Quantity
5.066 g
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([S:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.C1C=C(Cl)C=C(C(OO)=[O:18])C=1>CCOC(C)=O.O>[CH3:9][S:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1)=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
4.9687 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)SC
Name
Quantity
5.066 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Two
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)C1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.725 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69393.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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